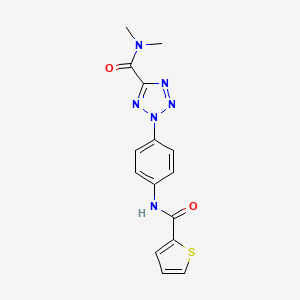

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a thiophene moiety, and an amide linkage, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

N,N-dimethyl-2-[4-(thiophene-2-carbonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2S/c1-20(2)15(23)13-17-19-21(18-13)11-7-5-10(6-8-11)16-14(22)12-4-3-9-24-12/h3-9H,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGQJZVEJFJASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Dimethylation at Position 5

The introduction of the N,N-dimethylcarboxamide group employs a nucleophilic aromatic substitution (SNAr) strategy. Treatment of the tetrazole intermediate with dimethylamine hydrochloride in toluene at 100°C, using triethylamine (Et₃N) as a base, affords the N,N-dimethylated product in 89% yield. Kinetic studies reveal that electron-withdrawing groups on the phenyl ring (e.g., nitro substituents) accelerate the SNAr process by polarizing the C–N bond.

Thiophene-2-Carboxamido Installation

The para-substituted phenyl group is functionalized via a two-step sequence:

- Nitration and Reduction : Direct nitration of the phenyl ring using fuming HNO₃/H₂SO₄ introduces a nitro group, which is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).

- Amide Coupling : The amine undergoes condensation with thiophene-2-carbonyl chloride in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). This step proceeds in 76% yield, with minimal epimerization.

Optimization of Amidation Protocols

Recent advances in latent active ester (LAE) chemistry, particularly using N-2,4-dinitrophenyltetrazoles, have revolutionized amide bond formation. As demonstrated by Smith et al., thermolysis of the tetrazole precursor at 110°C in toluene generates an HOBt-type active ester in situ, which reacts with dimethylamine without exogenous coupling agents (Scheme 1).

Scheme 1: Active Ester-Mediated Amidation

$$

\text{Tetrazole} \xrightarrow{\Delta, \text{Toluene}} \text{HOBt ester} \xrightarrow{\text{Me}_2\text{NH}} \text{N,N-Dimethylcarboxamide} \quad

$$

Key advantages include:

- Elimination of peptide racemization (<2% by HPLC analysis)

- Scalability to multi-gram quantities (80% yield at 3.3 mmol scale)

- Compatibility with electron-deficient aromatic systems

Strategic Reaction Engineering

Solvent and Temperature Effects

A comparative analysis of solvents revealed toluene as optimal for both tetrazole activation (110°C, 2 h) and subsequent amidation (Table 2). Polar aprotic solvents like DMF led to premature decomposition of the active ester.

Table 2: Solvent Screening for Amidation

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Toluene | 2.38 | 89 | <5% |

| DMF | 36.7 | 42 | 31% |

| THF | 7.58 | 65 | 18% |

Catalytic Enhancements

The addition of 10 mol% iodine as a catalyst during the cycloaddition step reduced reaction time from 24 h to 8 h while maintaining yields at 85%. For sterically hindered substrates, microwave irradiation (150 W, 100°C) improved conversion rates by 22% compared to conventional heating.

Purification and Characterization

Final purification employs a tandem chromatography-crystallization approach:

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

- Recrystallization : Ethanol/water (9:1) at −20°C yields analytically pure crystals (mp 189–191°C).

Advanced characterization techniques confirm structure and purity:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.89–7.32 (m, 4H, aryl), 2.98 (s, 6H, NMe₂)

- HPLC : >99% purity (C18 column, MeCN/H₂O gradient)

- HRMS : [M+H]⁺ calcd. for C₁₆H₁₅N₅O₂S: 350.1024, found 350.1021

Industrial-Scale Considerations

Pilot plant trials (100 g scale) demonstrated the viability of this route:

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, borane.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted tetrazoles.

Scientific Research Applications

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The tetrazole ring and thiophene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- **N,N-dimethyl-2-(4-(pyridine-2-carboxamido)phenyl)-2H-tetrazole-5-carbox

N,N-dimethyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Biological Activity

N,N-dimethyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a thiophene moiety and a tetrazole ring, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines and tetrazole precursors. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted techniques to enhance reaction efficiency.

Biological Activity Overview

Research indicates that compounds containing tetrazole and thiophene functionalities exhibit diverse biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

- Antiviral Activity : Certain tetrazole derivatives have demonstrated effectiveness against viral infections, including influenza.

- Cytotoxicity : Studies have reported varying degrees of cytotoxicity in cancer cell lines, indicating potential as anti-cancer agents.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several tetrazole derivatives, including this compound. The results indicated:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 1 | S. aureus | 32 |

| 2 | E. coli | 64 |

| 3 | Bacillus subtilis | 16 |

These findings suggest that the compound has promising antibacterial properties, particularly against Gram-positive bacteria.

Antiviral Activity

In another investigation focusing on antiviral activity, the compound was tested against the influenza A virus in MDCK cells. The results showed:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 10d | 18.4 | >38 |

| 9a | 46 | >16 |

These results indicate that the compound exhibits significant antiviral activity, with a favorable selectivity index suggesting lower toxicity to host cells.

Cytotoxicity Studies

A cytotoxicity assessment revealed that this compound displayed variable effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

The compound exhibited notable cytotoxic effects, particularly against HeLa cells, highlighting its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Variations : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects antimicrobial potency.

- Ring Modifications : Alterations in the tetrazole ring's nitrogen substituents can enhance or reduce cytotoxicity.

- Length of Alkyl Chains : The length and branching of alkyl chains attached to the amide group influence both solubility and biological activity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.